Cas no 827-43-0 (4-Methyl-2-phenyl-1H-imidazole)

4-Methyl-2-phenyl-1H-imidazole structure
827-43-0 structure
4-Methyl-2-phenyl-1H-imidazole
827-43-0
C10H10N2
158.199801921844
MFCD00047015
40017
24863384

4-Methyl-2-phenyl-1H-imidazole Properties

Names and Identifiers

    • 4-methyl-2-phenylimidazole
    • 2-Phenyl-4-Methylimidazole
    • 4-Methyl-2-phenyl-1H-imidazole
    • 5-methyl-2-phenyl-1H-imidazole
    • 1H-Imidazole, 4-methyl-2-phenyl-
    • 1H-Imidazole, 5-methyl-2-phenyl-
    • 5-methyl-2-phenylimidazole
    • TYOXIFXYEIILLY-UHFFFAOYSA-N
    • methyl-2-phenylimidazole
    • 1H-Imidazole,5-methyl-2-phenyl-
    • STK192082
    • SBB003991
    • 6203AJ
    • 1H-Imidazole, 4-methyl-2-phenyl- (9CI)
    • 5-Methyl-2-phenyl-1H-imidazole (ACI)
    • Imidazole, 4(or 5)-methyl-2-phenyl- (6CI, 7CI, 8CI)
    • 2P4MZ
    • Curezol 2P4MZ
    • FT-0619024
    • SCHEMBL49612
    • AC-907/25014273
    • M0669
    • EINECS 212-571-5
    • F13732
    • EN300-7375643
    • SY035731
    • 4-Methyl-2-phenylimidazole, 95%
    • CS-W017956
    • NS00022824
    • W-104163
    • SCHEMBL3861014
    • AKOS006240991
    • DS-8041
    • 7VP
    • DTXSID8061187
    • MFCD00047015
    • AKOS025394854
    • AM20041214
    • AKOS003656985
    • 827-43-0
    • +Expand
    • MFCD00047015
    • TYOXIFXYEIILLY-UHFFFAOYSA-N
    • 1S/C10H10N2/c1-8-7-11-10(12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)
    • N1=C(C2C=CC=CC=2)NC(C)=C1
    • 4112

Computed Properties

  • 158.08400
  • 1
  • 1
  • 1
  • 158.084
  • 12
  • 141
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.1
  • 2
  • 0
  • 28.7

Experimental Properties

  • 2.38510
  • 28.68000
  • 1.591
  • 352.7 °C at 760 mmHg
  • 180.0 to 184.0 deg-C
  • 184.5 °C
  • Not determined
  • Not determined
  • 1.109

4-Methyl-2-phenyl-1H-imidazole Security Information

4-Methyl-2-phenyl-1H-imidazole Customs Data

  • 2933290090
  • China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Methyl-2-phenyl-1H-imidazole Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003M73-5g
4-Methyl-2-phenyl-1H-imidazole
827-43-0 95%
5g
$5.00 2024-04-21
A2B Chem LLC
AB67935-5g
4-Methyl-2-phenylimidazole
827-43-0 95%
5g
$5.00 2024-04-19
Aaron
AR003MFF-5g
4-Methyl-2-phenyl-1H-imidazole
827-43-0 98%
5g
$4.00
abcr
AB138871-25 g
4-Methyl-2-phenylimidazole, 93%; .
827-43-0 93%
25g
€70.70 2023-05-09
Alichem
A069003136-500g
4-Methyl-2-phenyl-1H-imidazole
827-43-0 95%
500g
$318.00 2023-09-01
Ambeed
A180392-5g
4-Methyl-2-phenyl-1H-imidazole
827-43-0 95%
5g
$6.0 2024-07-24
Apollo Scientific
OR471612-100g
4-Methyl-2-phenylimidazole
827-43-0 98%
100g
£47.00 2024-05-25
Chemenu
CM187179-25g
4-Methyl-2-phenyl-1H-imidazole
827-43-0 95+%
25g
$58 2021-08-05
Enamine
EN300-7375643-0.05g
5-methyl-2-phenyl-1H-imidazole
827-43-0 96%
0.05g
$19.0
eNovation Chemicals LLC
D685810-100g
4-Methyl-2-phenylimidazole
827-43-0 95%
100g
$105 2022-09-07

4-Methyl-2-phenyl-1H-imidazole Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Benzenesulfonic acid, 3-(diphenylphosphino)-, sodium salt (1:1) Catalysts: (η5-2,4-Cyclopentadien-1-yl)(η3-2-propen-1-yl)palladium Solvents: 1,4-Dioxane ;  24 h, 80 °C
Reference
Synthesis of imidazoles and pyrimidines using palladium-catalyzed decarboxylative intramolecular condensation of 1,2,4-oxadiazol-5(4h)-ones
Shimbayashi, Takuya; et al, Synlett, 2014, 25(13), 1916-1920

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-3)-Methyl[4-[[3-(triethoxysilyl)propyl]imino-κN]-2-pentanonato-κO](triphen… (mesoporous LTA zeolite-supported) Solvents: Ethanol ,  Water ;  rt; 5 h, 50 °C
Reference
Expanded Heterogeneous Suzuki-Miyaura Coupling Reactions of Aryl and Heteroaryl Chlorides under Mild Conditions
Lee, Dong-Hwan; et al, Advanced Synthesis & Catalysis, 2009, 351(17), 2912-2920

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide ,  (SP-4-3)-Methyl[4-[[3-(triethoxysilyl)propyl]imino-κN]-2-pentanonato-κO](triphen… (SiO2 supported) Solvents: Water ;  8 h, 60 °C; 60 °C → rt
Reference
Highly active and recyclable silica gel-supported palladium catalyst for mild cross-coupling reactions of unactivated heteroaryl chlorides
Lee, Dong-Hwan; et al, Green Chemistry, 2010, 12(11), 2024-2029

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Ammonia Catalysts: Zinc triflate Solvents: Toluene ;  24 h, 150 °C
Reference
A novel Zn-catalyzed hydroamination of propargylamides: a general synthesis of di- and tri-substituted imidazoles
Pews-Davtyan, Anahit; et al, Chemical Communications (Cambridge, 2011, 47(7), 2152-2154

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ,  Water ;  rt → reflux
1.2 Solvents: Tetrahydrofuran ;  30 min, reflux; 18 - 20 h, reflux
Reference
Preparation of 2,4-disubstituted imidazoles: 4-(4-methoxyphenyl)-2-phenyl-1H-imidazole
Li, Bryan; et al, Organic Syntheses, 2005, 81, 105-111

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium bicarbonate Solvents: Tetrahydrofuran ,  Water
Reference
An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α-Haloketones
Li, Bryan; et al, Organic Process Research & Development, 2002, 6(5), 682-683

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ;  2 h, 100 °C
Reference
Base-Promoted Cycloisomerization for the Synthesis of Oxazoles and Imidazoles
Zhang, Lidan; et al, European Journal of Organic Chemistry, 2018, 2018(48), 6913-6918

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Ammonium hydroxide
Reference
Further studies of oxazoles and glyoxalines
Cornforth, J. W.; et al, Journal of the Chemical Society, 1948, 1960, 1960-4

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ;  24 h, 100 °C
Reference
Base-promoted annulation of amidoximes with alkynes: simple access to 2,4-disubstituted imidazoles
Mehmood, Hina; et al, Molecules, 2020, 25(16),

Synthetic Circuit 10

Reaction Conditions
Reference
Synthesis of imidazoles from alkenes
Casey, Michael; et al, Journal of the Chemical Society, 1984, (8), 1933-41

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Methanesulfonic acid ,  Methylazanyl 4-methylbenzenesulfonate Solvents: Toluene ,  Tetrahydrofuran ;  15 h, 40 °C; 40 °C → rt
1.2 Reagents: Potassium hydroxide Solvents: Toluene ,  Tetrahydrofuran ;  18 h, reflux
Reference
Direct α-Oxytosylation of Carbonyl Compounds: One-Pot Synthesis of Heterocycles
John, Oliver R. S.; et al, Organic Letters, 2007, 9(20), 4009-4012

Synthetic Circuit 12

Reaction Conditions
Reference
Synthesis of imidazole derivatives from α-halooximes and amidines by use of iron carbonyls
Nakanishi, Saburo; et al, Chemistry Letters, 1983, (3), 341-2

Synthetic Circuit 13

Reaction Conditions
Reference
Imidazole syntheses. Part 7. Imidazoles from imino esters, α-amino or α-acylamino ketones and liquid ammonia
Wegner, Kurt; et al, Archiv der Pharmazie (Weinheim, 1976, 309(5), 391-5

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: [(7,8,9,10,11-η)-7-[(Dimethylamino)methyl]-1,2,3,4,5,6,9,10,11-nonahydro-8-(hydr… Solvents: Toluene ;  60 h, 115 °C
Reference
Atom-Economical Synthesis of N-Heterocycles via Cascade Inter-/Intramolecular C-N Bond-Forming Reactions Catalyzed by Ti Amides
Shen, Hao; et al, Journal of the American Chemical Society, 2010, 132(33), 11473-11480

Synthetic Circuit 15

Reaction Conditions
Reference
Product class 3: imidazoles
Grimmett, M. R., Science of Synthesis, 2002, 12, 325-528

Synthetic Circuit 16

Reaction Conditions
Reference
Iodocyclizations of allylamidines and -ureas
Hunt, Peter A.; et al, Tetrahedron Letters, 1988, 29(24), 3001-2

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Ethanol
Reference
Thermolysis of 4-azidopyrimidines and 4-azidoquinazolines
Giammanco, Lorenzo; et al, Heterocycles, 1985, 23(6), 1459-64

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, 50 °C
1.2 Reagents: Water
2.1 Reagents: Benzenesulfonic acid, 3-(diphenylphosphino)-, sodium salt (1:1) Catalysts: (η5-2,4-Cyclopentadien-1-yl)(η3-2-propen-1-yl)palladium Solvents: 1,4-Dioxane ;  24 h, 80 °C
Reference
Synthesis of imidazoles and pyrimidines using palladium-catalyzed decarboxylative intramolecular condensation of 1,2,4-oxadiazol-5(4h)-ones
Shimbayashi, Takuya; et al, Synlett, 2014, 25(13), 1916-1920

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ;  40 min, rt
1.2 6 h, rt
2.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ;  2 h, 100 °C
Reference
Base-Promoted Cycloisomerization for the Synthesis of Oxazoles and Imidazoles
Zhang, Lidan; et al, European Journal of Organic Chemistry, 2018, 2018(48), 6913-6918

4-Methyl-2-phenyl-1H-imidazole Raw materials

4-Methyl-2-phenyl-1H-imidazole Preparation Products

4-Methyl-2-phenyl-1H-imidazole Suppliers

Hubei Guangao Biotechnology Co.,Ltd.
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